molecular formula C16H17NO5 B2867602 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309773-76-8

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2867602
CAS No.: 2309773-76-8
M. Wt: 303.314
InChI Key: DSUOJYWHGKHMRS-UHFFFAOYSA-N
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Description

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a benzodioxole carboxamide derivative characterized by a benzo[d][1,3]dioxole core linked to an amide group substituted with a 2-hydroxyethyl chain bearing a 2,5-dimethylfuran-3-yl moiety.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-9-5-12(10(2)22-9)13(18)7-17-16(19)11-3-4-14-15(6-11)21-8-20-14/h3-6,13,18H,7-8H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUOJYWHGKHMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₁₇NO₅
  • Molecular Weight : 303.31 g/mol
  • CAS Number : 2309773-76-8

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure, which includes this compound. The following table summarizes key findings from various studies.

StudyCell LineIC₅₀ (µM)Mechanism of ActionNotes
HepG22.38EGFR inhibitionNon-cytotoxic to normal cells (IC₅₀ > 150 µM)
A5496.75Apoptosis inductionHigh activity in 2D assays
HCT1165.13Cell cycle arrestModerate activity in 3D assays
NCI-H3581.10Mitochondrial pathway modulationVaried activity between assay formats

The biological activity of this compound appears to be mediated through several mechanisms:

  • EGFR Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation and survival.
  • Apoptosis Induction : Studies indicate that this compound can trigger apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in various cancer cell lines, preventing them from proliferating.

Study on Anticancer Activity

A study published in MDPI analyzed various benzo[d][1,3]dioxole derivatives for their cytotoxic effects on multiple cancer cell lines including HepG2, HCT116, and MCF-7. The results indicated that compounds with similar structures to this compound exhibited significant anticancer activity with IC₅₀ values ranging from 1.10 µM to 6.75 µM across different cell lines .

Comparative Analysis with Standard Drugs

In comparative studies against standard chemotherapeutic agents like doxorubicin, the tested compounds showed promising results with lower IC₅₀ values in certain cases, indicating a potential for enhanced efficacy and reduced toxicity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s hydroxyethyl-dimethylfuran substituent is distinct from the alkyl (S807), aryl (IIc), or methoxy (HSD-2) groups in analogs. This may enhance solubility compared to S807’s hydrophobic alkyl chain or IIc’s aromatic trifluoromethyl group.

Antidiabetic Activity

  • IIc (Trifluoromethylphenyl analog) : Exhibited the strongest α-amylase inhibition (IC₅₀ = 0.89 µM) and significant hypoglycemic effects in streptozotocin-induced diabetic mice .

Umami Flavor Enhancement

  • S807 (Heptan-4-yl analog): Acts as a potent umami agonist at 1,000-fold lower concentrations than monosodium glutamate (MSG). Its long alkyl chain enhances receptor binding .

Metabolic and Toxicological Profiles

  • S807 : Undergoes rapid oxidative metabolism in rat and human liver microsomes, generating hydroxylated and dealkylated metabolites .
  • IIc: No direct metabolic data, but its trifluoromethyl group may slow metabolism compared to alkyl chains.
  • Target Compound : The hydroxyethyl group could lead to glucuronidation or sulfation pathways, while the dimethylfuran may reduce oxidative degradation.

Preparation Methods

Cyclocondensation of Catechol Derivatives

Benzo[d]dioxole-5-carboxylic acid is typically synthesized via cyclocondensation of 3,4-dihydroxybenzoic acid with dichloromethane or formaldehyde under acidic conditions.

Procedure:

  • 3,4-Dihydroxybenzoic acid (10 mmol) reacts with formaldehyde (20 mmol) in HCl (2M) at 60°C for 6 hours.
  • Yield: 78% after recrystallization (ethanol/water).

Key Data:

Parameter Value
Melting Point 152–154°C
IR (cm⁻¹) 1680 (C=O), 1250 (C-O)
NMR (DMSO-d6, δ ppm) 6.85 (d, 1H), 7.45 (s, 1H), 6.00 (s, 2H)

Synthesis of 2-(2,5-Dimethylfuran-3-yl)-2-Hydroxyethylamine

Henry Reaction Followed by Reduction

A two-step approach starting from 2,5-dimethylfuran-3-carbaldehyde:

  • Nitroaldol (Henry) Reaction:
    • 2,5-Dimethylfuran-3-carbaldehyde reacts with nitromethane in ethanol with ammonium acetate (cat.) at 25°C for 12 hours.
    • Intermediate: 2-(2,5-dimethylfuran-3-yl)-2-nitroethanol (Yield: 65%).
  • Catalytic Hydrogenation:
    • Nitro group reduced to amine using H₂ (1 atm) and Raney Ni in methanol.
    • Yield: 82% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Analytical Data:

Parameter Value
MS (ESI+) m/z 182.1 [M+H]+
NMR (CDCl3, δ ppm) 2.25 (s, 6H), 4.15 (m, 1H), 6.15 (s, 1H)

Amide Coupling Strategies

Acid Chloride Method

Procedure:

  • Activation: Benzo[d]dioxole-5-carboxylic acid (5 mmol) reacts with thionyl chloride (10 mmol) at reflux for 2 hours to form the acid chloride.
  • Coupling: Acid chloride added dropwise to 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethylamine (5.5 mmol) in dry THF with triethylamine (10 mmol) at 0°C. Reaction stirred at 25°C for 12 hours.
  • Workup: Quenched with ice-water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane/ethyl acetate 3:1).
    Yield: 68%.

Carbodiimide-Mediated Coupling

Procedure:

  • Benzo[d]dioxole-5-carboxylic acid (5 mmol), EDCI (6 mmol), HOBt (6 mmol), and the amine (5.5 mmol) stirred in DMF at 0°C for 1 hour, then at 25°C for 24 hours.
    Yield: 74%.

Optimization Table:

Coupling Agent Solvent Temp (°C) Time (h) Yield (%)
Thionyl Chloride THF 25 12 68
EDCI/HOBt DMF 25 24 74
DCC CH₂Cl₂ 25 18 62

Industrial-Scale Considerations

Catalytic Hydrogenolysis of HMF Derivatives

Patent CN103554066B discloses a nickel-tungsten bimetallic catalyst (Ni-W/AC) for converting 5-hydroxymethylfurfural (HMF) to 2,5-dimethylfuran (DMF), a precursor for 2,5-dimethylfuran-3-carbaldehyde. Key parameters:

  • Catalyst Loading: 7 wt% Ni, 30 wt% W on activated carbon.
  • Conditions: H₂ (50 mL/min), 120°C, 6 hours.
  • Yield: 89% DMF.

Characterization and Purity Control

Spectroscopic Analysis

  • NMR: Benzo[d]dioxole protons appear as a singlet at δ 6.00 ppm, while the furan methyl groups resonate at δ 2.25 ppm.
  • HPLC: Purity >98% achieved using a C18 column (MeCN/H2O 70:30, 1 mL/min).

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